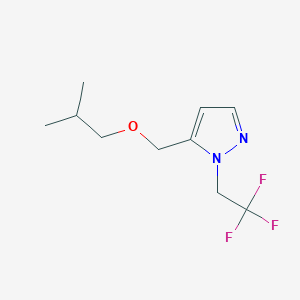
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This pyrazole derivative has been found to possess unique properties that make it an attractive candidate for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood, but it is believed to act as a potent inhibitor of several key enzymes and signaling pathways involved in disease progression. This compound has been found to inhibit the activity of several kinases, including PI3K, Akt, and mTOR, which are involved in cell proliferation, survival, and metabolism. In addition, this compound has been found to modulate the activity of several transcription factors, including NF-κB and STAT3, which are involved in inflammation and immune response.
生化学的および生理学的効果
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been found to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. In addition, this compound has been found to modulate immune response and inflammation, suggesting that it may have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is its high potency and selectivity for several key enzymes and signaling pathways involved in disease progression. This compound has been found to exhibit potent activity at low concentrations, making it an attractive candidate for use in drug development. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One of the most promising areas of research is in the development of new drugs for the treatment of cancer and other diseases. This compound has been found to exhibit potent activity against several cancer cell lines, and further research is needed to determine its potential as a therapeutic agent. In addition, this compound may have potential applications in the treatment of autoimmune diseases and inflammatory disorders, and further research is needed to explore these possibilities. Finally, there is a need for further research to optimize the synthesis and purification of this compound to improve its yield and purity for use in scientific research.
合成法
The synthesis of 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 2,2,2-trifluoroethylhydrazine with 1-(isobutoxymethyl)-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction to form the desired product. The synthesis of this compound has been optimized in recent years, and several methods have been developed to improve the yield and purity of the final product.
科学的研究の応用
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been extensively studied in recent years due to its potential applications in scientific research. This compound has been found to possess unique properties that make it an attractive candidate for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
5-(2-methylpropoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-8(2)5-16-6-9-3-4-14-15(9)7-10(11,12)13/h3-4,8H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWPDIHKYOHVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC=NN1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2795683.png)
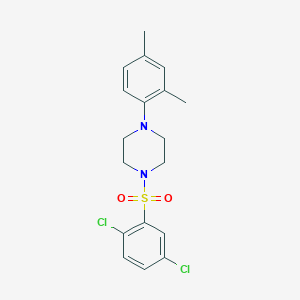
![1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795686.png)
![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2795687.png)
![3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2795688.png)
![(E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2795689.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2795690.png)
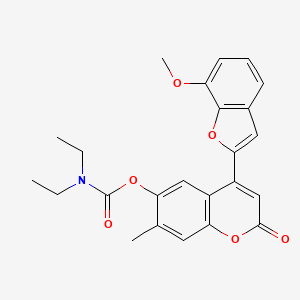
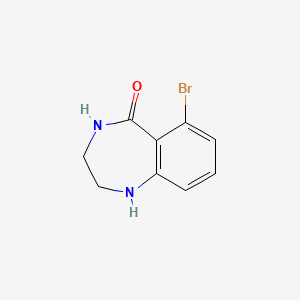
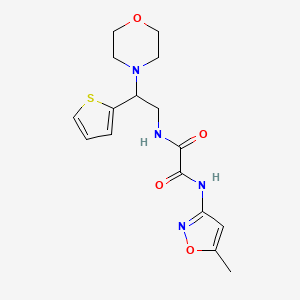
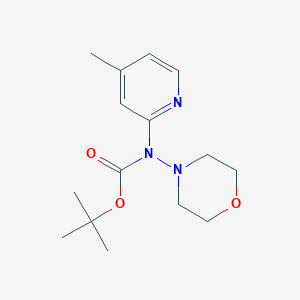
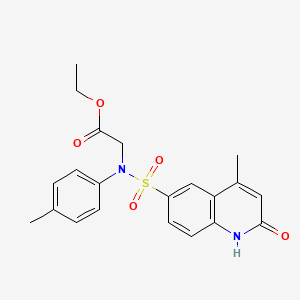
![N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795702.png)
![Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2795704.png)